N-(isochroman-3-ylmethyl)-2,3-dimethoxybenzamide
CAS No.: 2034497-20-4
Cat. No.: VC6430692
Molecular Formula: C19H21NO4
Molecular Weight: 327.38
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034497-20-4 |
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Molecular Formula | C19H21NO4 |
Molecular Weight | 327.38 |
IUPAC Name | N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-2,3-dimethoxybenzamide |
Standard InChI | InChI=1S/C19H21NO4/c1-22-17-9-5-8-16(18(17)23-2)19(21)20-11-15-10-13-6-3-4-7-14(13)12-24-15/h3-9,15H,10-12H2,1-2H3,(H,20,21) |
Standard InChI Key | DXLOILGXIDYWGK-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1OC)C(=O)NCC2CC3=CC=CC=C3CO2 |
Introduction
Structural Identification and Chemical Properties
Molecular Architecture
N-(Isochroman-3-ylmethyl)-2,3-dimethoxybenzamide consists of a benzamide core substituted with methoxy groups at positions 2 and 3. The isochroman-3-ylmethyl group is attached via an amide linkage, introducing a fused bicyclic structure that enhances conformational rigidity. Isochroman, a benzopyran analog, contributes to the compound’s lipophilicity, potentially improving blood-brain barrier permeability .
Spectroscopic Characterization
Synthetic Pathways and Optimization
Key Synthetic Routes
The synthesis of N-(isochroman-3-ylmethyl)-2,3-dimethoxybenzamide can be inferred from methodologies used for analogous compounds (Search Result , Scheme 3):
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Isochroman-3-one Preparation: Isochroman-3-one serves as the starting material, synthesized via cyclization of 2-(2-bromophenyl)ethanol under basic conditions.
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Ring-Opening and Functionalization: Reaction of isochroman-3-one with methylamine in tetrahydrofuran (THF) yields 2-(2-(hydroxymethyl)phenyl)-N-methylacetamide (9) . Subsequent treatment with methanesulfonyl chloride converts the hydroxyl group to a chloride (10).
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Amine Formation: Azide displacement of the chloride followed by Staudinger reduction produces the primary amine 12n.
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Coupling with Benzoyl Chloride: Reaction of 12n with 2,3-dimethoxybenzoyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) yields the target compound.
Critical Reaction Parameters:
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Demethylation steps using boron tribromide (BBr₃) are avoided due to the desired retention of methoxy groups .
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Coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) ensure high amidation efficiency .
Analytical Data for Intermediate and Final Compounds
Pharmacological Evaluation
Enzyme Inhibition Activity
Although direct data for N-(isochroman-3-ylmethyl)-2,3-dimethoxybenzamide are lacking, structurally related 2,3-dihydroxybenzamide derivatives exhibit potent inhibition of HIV-1 integrase (IN), with IC₅₀ values as low as 5 μM (compound 5p in Search Result ). The dimethoxy variant may reduce metal-chelation capacity compared to dihydroxy analogs but could enhance metabolic stability .
Receptor Binding Affinity
Structure-Activity Relationship (SAR) Insights
Role of Methoxy Substitutions
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Positional Effects: Methoxy groups at positions 2 and 3 hinder hydrogen bonding with active-site residues but improve lipophilicity and oral bioavailability .
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Comparative Potency: Replacement of 3-methoxy with hydroxyl (as in 5a) enhances HIV-1 IN inhibition (IC₅₀ = 35 μM) but reduces metabolic stability .
Impact of the Isochroman Moiety
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